molecular formula C15H15N3O6S B2362728 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine CAS No. 428502-54-9

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine

Cat. No.: B2362728
CAS No.: 428502-54-9
M. Wt: 365.36
InChI Key: BMSMDSMCIKEEQB-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound with the molecular formula C15H15N3O6S and a molecular weight of 365.36 g/mol . This compound is characterized by the presence of a furyl group, a nitrophenylsulfonyl group, and a piperazinyl ketone moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The piperazinyl moiety can interact with receptor sites, modulating signal transduction pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSMDSMCIKEEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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